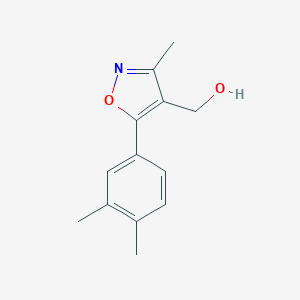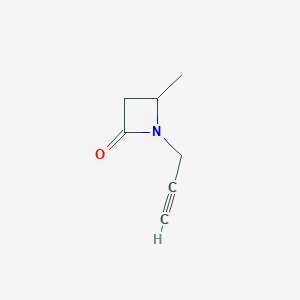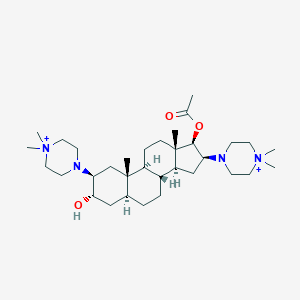
Lkiedsdtyicevedqkee
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lkiedsdtyicevedqkee is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Lkiedsdtyicevedqkee is not yet fully understood. However, it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling and gene expression. This can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Lkiedsdtyicevedqkee has been shown to have various biochemical and physiological effects, including the modulation of cellular signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. These effects can have significant implications for various biological processes, including cell growth and differentiation, immune response, and metabolism.
Advantages and Limitations for Lab Experiments
Lkiedsdtyicevedqkee has several advantages as a research tool, including its specificity and potency. It can be used to investigate specific biological processes and pathways with high precision. However, there are also some limitations to its use in lab experiments, such as the difficulty in synthesizing and purifying the compound, and the potential for off-target effects.
Future Directions
There are several potential future directions for research on Lkiedsdtyicevedqkee. One area of interest is the development of new drugs based on the compound's mechanism of action. Additionally, further research is needed to fully understand the compound's biological effects and potential applications in various fields. Finally, the development of new synthesis methods and purification techniques could help to overcome some of the limitations associated with the use of Lkiedsdtyicevedqkee in lab experiments.
Conclusion:
In conclusion, Lkiedsdtyicevedqkee is a complex organic compound with numerous potential applications in scientific research. It can be used as a research tool to investigate various biological processes and pathways, and it has potential applications in drug discovery and development. While there are some limitations to its use in lab experiments, further research could help to overcome these limitations and unlock the full potential of this promising compound.
Synthesis Methods
Lkiedsdtyicevedqkee is a complex organic compound that can be synthesized using various methods. One of the most common methods is the reaction of two or more simple organic compounds under specific conditions. The synthesis process involves the use of various reagents and catalysts, and it requires a high level of expertise and precision.
Scientific Research Applications
Lkiedsdtyicevedqkee has numerous potential applications in scientific research, particularly in the fields of medicine, biochemistry, and pharmacology. It can be used as a research tool to investigate various biological processes and pathways. Additionally, Lkiedsdtyicevedqkee can be used in drug discovery and development to identify potential drug targets and to develop new drugs.
properties
CAS RN |
123380-67-6 |
|---|---|
Product Name |
Lkiedsdtyicevedqkee |
Molecular Formula |
C96H152N22O40S |
Molecular Weight |
2286.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C96H152N22O40S/c1-10-45(7)75(116-84(145)52(17-13-15-35-98)101-78(139)50(99)36-43(3)4)93(154)107-56(25-31-68(127)128)83(144)110-61(39-72(135)136)87(148)113-63(41-119)90(151)111-62(40-73(137)138)89(150)118-77(47(9)120)95(156)112-59(37-48-18-20-49(121)21-19-48)88(149)117-76(46(8)11-2)94(155)114-64(42-159)91(152)105-57(26-32-69(129)130)85(146)115-74(44(5)6)92(153)106-55(24-30-67(125)126)82(143)109-60(38-71(133)134)86(147)104-53(22-28-65(100)122)80(141)102-51(16-12-14-34-97)79(140)103-54(23-29-66(123)124)81(142)108-58(96(157)158)27-33-70(131)132/h18-21,43-47,50-64,74-77,119-121,159H,10-17,22-42,97-99H2,1-9H3,(H2,100,122)(H,101,139)(H,102,141)(H,103,140)(H,104,147)(H,105,152)(H,106,153)(H,107,154)(H,108,142)(H,109,143)(H,110,144)(H,111,151)(H,112,156)(H,113,148)(H,114,155)(H,115,146)(H,116,145)(H,117,149)(H,118,150)(H,123,124)(H,125,126)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,157,158)/t45-,46-,47+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,74-,75-,76-,77-/m0/s1 |
InChI Key |
NDFQQFWSEZIVCS-BTHISMKCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Other CAS RN |
123380-67-6 |
sequence |
LKIEDSDTYICEVEDQKEE |
synonyms |
CD4 (76-94) CD4(76-94) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B37502.png)
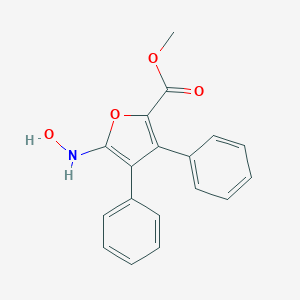
![3-(Methylthio)-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B37504.png)
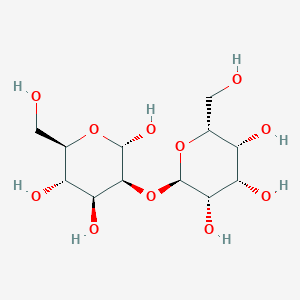
![2-Propan-2-yl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B37507.png)
![2,3,5,6-Tetrahydro-7H-imidazo[4,5-f]benzoxazol-2,6-dione](/img/structure/B37508.png)


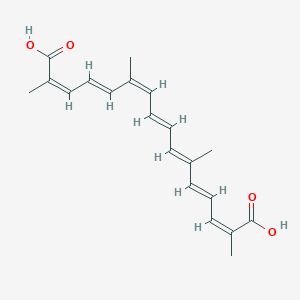
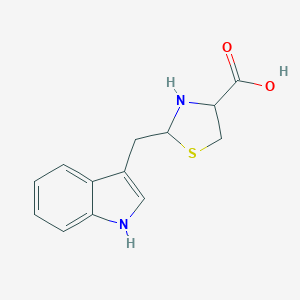
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
